molecular formula C9H5BrFNO2 B1413772 Methyl 3-bromo-4-cyano-2-fluorobenzoate CAS No. 1805188-05-9

Methyl 3-bromo-4-cyano-2-fluorobenzoate

Cat. No.: B1413772
CAS No.: 1805188-05-9
M. Wt: 258.04 g/mol
InChI Key: GPWCOEQDXDYUDO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position of the benzene ring. This compound is structurally significant in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and applications in pharmaceutical intermediates.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWCOEQDXDYUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-cyano-2-fluorobenzoate typically involves the esterification of 3-bromo-4-cyano-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-amino-4-cyano-2-fluorobenzoate.

    Oxidation: Formation of 3-bromo-4-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-cyano-2-fluorobenzoate involves its interaction with various molecular targets The presence of electron-withdrawing groups such as cyano and fluorine can influence the reactivity of the compound, making it a valuable intermediate in organic synthesis

Comparison with Similar Compounds

Structural Analogs and Substituent Positioning

Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS: 1805595-96-3)
  • Molecular Formula: C₉H₅BrFNO₂ .
  • Key Differences: The bromine and cyano groups are swapped (bromo at 4-position, cyano at 2-position), and fluorine is at the 6-position. This positional isomerism likely alters electronic effects (e.g., para-cyano vs. meta-bromo), affecting resonance stabilization and directing effects in further reactions.
Methyl 4-bromo-3-formamidobenzoate
  • Molecular Formula: C₉H₈BrNO₃ .
  • Key Differences: Replaces the cyano group with a formamido (-NCHO) substituent at the 3-position. The formamido group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the cyano analog.
Methyl Esters of Labdane Diterpenes (e.g., Sandaracopimaric Acid Methyl Ester)
  • Structural Context : These esters, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), are bicyclic diterpenes with a methyl ester group .
  • Key Differences: Non-aromatic, fused-ring systems with fewer electron-withdrawing groups. Primarily used in natural product chemistry, contrasting with the synthetic/medicinal applications of halogenated benzoates.

Physicochemical Properties (Comparative Overview)

Property Methyl 3-bromo-4-cyano-2-fluorobenzoate (Inferred) Methyl 4-bromo-2-cyano-6-fluorobenzoate Sandaracopimaric Acid Methyl Ester
Molecular Weight ~274.05 g/mol (calculated) 274.05 g/mol 316.48 g/mol
Substituent Effects Strong electron-withdrawing (Br, CN, F) Similar substituents, altered positioning Electron-neutral (alkyl/ester groups)
Reactivity High for SNAr, Suzuki couplings Moderate due to steric hindrance at 6-F Low; reactive in ester hydrolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-4-cyano-2-fluorobenzoate
Reactant of Route 2
Methyl 3-bromo-4-cyano-2-fluorobenzoate

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